Cas no 37666-77-6 (cyclohexyl (2S)-2-aminobutanoate;hydrochloride)

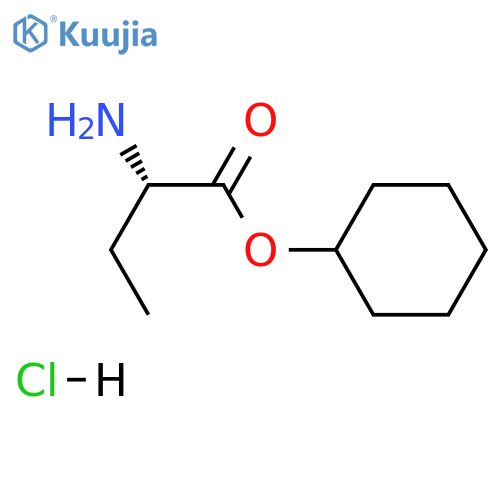

37666-77-6 structure

商品名:cyclohexyl (2S)-2-aminobutanoate;hydrochloride

CAS番号:37666-77-6

MF:C10H20ClNO2

メガワット:221.72430229187

CID:4650176

cyclohexyl (2S)-2-aminobutanoate;hydrochloride 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-amino-, cyclohexyl ester, hydrochloride, (S)- (9CI)

- cyclohexyl (2S)-2-aminobutanoate Hydrochloride

- cyclohexyl (2S)-2-aminobutanoate;hydrochloride

-

- インチ: 1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1

- InChIKey: WTRBTIFVYJIGPF-FVGYRXGTSA-N

- ほほえんだ: C(OC1CCCCC1)(=O)[C@@H](N)CC.[H]Cl

cyclohexyl (2S)-2-aminobutanoate;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-116043-0.25g |

cyclohexyl (2S)-2-aminobutanoate hydrochloride |

37666-77-6 | 95% | 0.25g |

$361.0 | 2023-06-08 | |

| Enamine | EN300-116043-0.5g |

cyclohexyl (2S)-2-aminobutanoate hydrochloride |

37666-77-6 | 95% | 0.5g |

$569.0 | 2023-06-08 | |

| Enamine | EN300-116043-0.1g |

cyclohexyl (2S)-2-aminobutanoate hydrochloride |

37666-77-6 | 95% | 0.1g |

$252.0 | 2023-06-08 | |

| TRC | C995210-50mg |

cyclohexyl (2S)-2-aminobutanoate Hydrochloride |

37666-77-6 | 50mg |

$ 160.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7453-1-5G |

cyclohexyl (2S)-2-aminobutanoate;hydrochloride |

37666-77-6 | 95% | 5g |

¥ 8,124.00 | 2023-04-13 | |

| Chemenu | CM443828-100mg |

cyclohexyl (2S)-2-aminobutanoate hydrochloride |

37666-77-6 | 95%+ | 100mg |

$215 | 2023-02-02 | |

| Aaron | AR01A2TR-250mg |

cyclohexyl (2S)-2-aminobutanoate hydrochloride |

37666-77-6 | 95% | 250mg |

$522.00 | 2023-12-14 | |

| 1PlusChem | 1P01A2LF-2.5g |

cyclohexyl (2S)-2-aminobutanoate hydrochloride |

37666-77-6 | 95% | 2.5g |

$1827.00 | 2023-12-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7453-1-1g |

cyclohexyl (2S)-2-aminobutanoate;hydrochloride |

37666-77-6 | 95% | 1g |

¥2663.0 | 2024-04-19 | |

| Aaron | AR01A2TR-2.5g |

cyclohexyl (2S)-2-aminobutanoate hydrochloride |

37666-77-6 | 95% | 2.5g |

$1989.00 | 2023-12-14 |

cyclohexyl (2S)-2-aminobutanoate;hydrochloride 関連文献

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

37666-77-6 (cyclohexyl (2S)-2-aminobutanoate;hydrochloride) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37666-77-6)cyclohexyl (2S)-2-aminobutanoate;hydrochloride

清らかである:99%

はかる:1g

価格 ($):360.0